molecular formula O7P2-4 B083284 Diphosphate CAS No. 14000-31-8

Diphosphate

Cat. No.: B083284
CAS No.: 14000-31-8
M. Wt: 173.94 g/mol
InChI Key: XPPKVPWEQAFLFU-UHFFFAOYSA-J
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Description

Diphosphate, also known as pyrophosphate, is a chemical compound consisting of two phosphate groups linked by an oxygen bridge. It is represented by the formula (P_2O_7^{4-}). This compound plays a crucial role in various biochemical processes, including energy metabolism and signal transduction. It is found in many biological molecules, such as adenosine this compound (ADP) and guanosine this compound (GDP), which are essential for cellular energy transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphate can be synthesized through the condensation of two phosphate groups. One common method involves heating orthophosphates to high temperatures, which causes the release of water and the formation of this compound: [ 2 \text{Na}_2\text{HPO}_4 \rightarrow \text{Na}_4\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] This reaction typically occurs at temperatures between 330°C and 500°C .

Industrial Production Methods

In industrial settings, this compound is often produced by the thermal dehydration of sodium phosphate. The process involves heating sodium phosphate to around 500°C, resulting in the formation of sodium this compound and water. This method is efficient and widely used in the production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Diphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in this compound reactions include water for hydrolysis and metal ions for complexation. The conditions for these reactions vary depending on the desired outcome. For example, hydrolysis typically occurs under mild conditions, while complexation may require specific pH levels and temperatures .

Major Products Formed

The major products formed from this compound reactions include phosphate ions and metal-diphosphate complexes. These products are essential in various biochemical and industrial processes .

Scientific Research Applications

Adenosine Diphosphate (ADP)

Overview
Adenosine this compound is a nucleotide that plays a vital role in energy metabolism and cellular signaling. It is involved in various physiological processes, particularly in platelet activation and aggregation.

Key Applications

  • Platelet Activation : ADP serves as a cofactor in platelet aggregation, stabilizing aggregates induced by other agonists. Research has demonstrated that ADP interacts with purinergic receptors to modulate signaling pathways essential for platelet function .
  • Energy Metabolism : ADP is crucial in the conversion of adenosine triphosphate (ATP) to adenosine monophosphate (AMP), playing a central role in cellular energy transfer.

Case Study
A study highlighted the role of ADP in enhancing platelet aggregation through its interaction with specific receptors, emphasizing its importance in hemostasis and thrombosis management .

Thiamin this compound (ThDP)

Overview
Thiamin this compound is the active form of vitamin B1 and serves as a coenzyme for several critical enzymes involved in carbohydrate metabolism.

Key Applications

  • Enzymatic Reactions : ThDP-dependent enzymes are important for metabolic pathways such as glycolysis and the citric acid cycle. These enzymes are potential targets for biotechnological applications, including the development of herbicides and antibiotics .
  • Medical Applications : ThDP has been studied for its neuroprotective effects, particularly in conditions involving metabolic dysregulation such as diabetes and neurodegenerative diseases.

Case Study
Research indicates that phosphonate analogs of 2-oxo acids can selectively inhibit ThDP-dependent enzymes, providing insights into developing therapeutic agents for metabolic disorders .

Fructose-1,6-Diphosphate (FDP)

Overview
Fructose-1,6-diphosphate is an important glycolytic intermediate that has been studied for its protective effects on ischemic organs.

Key Applications

  • Ischemia Treatment : FDP has shown promise in protecting tissues during hypoxic conditions by stabilizing cell membranes and reducing oxidative stress . It has been used clinically to improve outcomes in myocardial infarction patients.
  • Pharmacokinetics : Studies have demonstrated that FDP can penetrate the blood-brain barrier, making it beneficial for treating ischemic injuries in various organs including the brain .

Case Study
Clinical trials have shown that exogenously administered FDP improves hemodynamic parameters and reduces infarct size in myocardial infarction patients, highlighting its therapeutic potential .

Data Table: Summary of this compound Applications

CompoundKey ApplicationsNotable Findings
Adenosine this compoundPlatelet activationStabilizes aggregates; crucial for hemostasis
Thiamin this compoundEnzymatic reactions; medical applicationsTargets for herbicides; neuroprotective effects
Fructose-1,6-DiphosphateIschemia treatmentReduces infarct size; penetrates blood-brain barrier

Mechanism of Action

Diphosphate exerts its effects through various mechanisms, depending on its role in biological systems. In energy metabolism, this compound is involved in the transfer of phosphate groups, which is essential for the synthesis and hydrolysis of ATP. This process is catalyzed by enzymes such as ATP synthase and nucleoside this compound kinase . In DNA and RNA synthesis, this compound is released as a byproduct during the polymerization of nucleotides, which is catalyzed by DNA and RNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to act as an intermediate in energy transfer processes. Its structure allows it to participate in the formation and hydrolysis of high-energy phosphate bonds, making it essential for cellular energy metabolism. Additionally, its role in complexation with metal ions distinguishes it from other phosphate compounds .

Biological Activity

Diphosphates, particularly in the context of thiamin diphosphate (ThDP) and other this compound derivatives, play significant roles in various biological processes. This article explores the biological activity of diphosphates, focusing on their enzymatic functions, metabolic pathways, and potential therapeutic applications.

Overview of this compound Compounds

Diphosphates consist of two phosphate groups linked by a phosphoanhydride bond. They are essential for various biochemical reactions, particularly in energy transfer and metabolic pathways. Thiamin this compound (ThDP), for example, is a crucial cofactor for several enzymes involved in carbohydrate metabolism.

Enzymatic Roles of Diphosphates

  • Thiamin this compound (ThDP) :
    • ThDP acts as a coenzyme for enzymes such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, facilitating decarboxylation reactions that are vital for energy production.
    • It is involved in the synthesis of acetyl-CoA from pyruvate, linking glycolysis to the citric acid cycle.
  • Cytidine 5′-Diphosphate (CDP) :
    • CDP is essential for nucleotide metabolism and is a precursor to cytidine triphosphate (CTP), which is critical for RNA synthesis.
    • CDP reductase activity has been observed in stimulated lymphocytes, indicating its role in cellular proliferation and immune response .
  • Isoprenoid Biosynthesis :
    • Diphosphates are involved in the mevalonate pathway and the methylerythritol phosphate (MEP) pathway, which produce isoprenoids necessary for various cellular functions.
    • DXP synthase, a ThDP-dependent enzyme, catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate (DXP), a key intermediate in isoprenoid biosynthesis .

Case Study 1: Antimicrobial Targeting of DXP Synthase

Recent studies have focused on DXP synthase as an antimicrobial target due to its absence in humans but presence in many pathogenic bacteria. An activity-based probe (ABP) was developed to study DXP synthase's function in bacterial metabolism. This probe demonstrated low micromolar potency against DXP synthase, highlighting its potential as a target for narrow-spectrum antibacterial strategies .

Case Study 2: Prenyltransferases and Isoprenoid Diphosphates

Research into prenyltransferases has shown their role in synthesizing isoprenoid diphosphates. These enzymes exhibit significant transcriptional activity under various hormonal treatments, indicating their regulatory roles in plant metabolism. For instance, the expression levels of DfFPS1 increased significantly under methyl jasmonate treatment, suggesting its involvement in stress responses .

Tables Summarizing Biological Activities

CompoundBiological RoleKey Findings
Thiamin this compoundCofactor for decarboxylation enzymesEssential for energy metabolism; involved in acetyl-CoA synthesis
Cytidine 5′-DiphosphatePrecursor for RNA synthesisActive in stimulated lymphocytes; crucial for cell proliferation
Isoprenoid DiphosphatesInvolved in biosynthesis pathwaysRegulated by hormonal signals; critical for plant responses

Research Findings

  • Antiproliferative Activities : Some this compound derivatives have shown antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents .
  • Immunosuppressive Effects : Certain diphosphates exhibit immunosuppressive properties, suggesting applications in managing autoimmune conditions .
  • Cellular Mechanisms : The mechanisms by which diphosphates exert their effects often involve mitochondrial pathways and cellular signaling cascades that regulate proliferation and apoptosis.

Q & A

Basic Research Questions

Q. How can diphosphate concentrations be accurately quantified in cellular extracts?

Methodological Answer: Fluorometric assays using enzymatic coupling reactions are widely employed. For example, dihydroxyacetone phosphate (DHAP) can be measured via a coupled reaction with glycerol-3-phosphate dehydrogenase, where NADH depletion is monitored fluorometrically at Ex/Em = 535/587 nm. Ensure sample deproteinization (e.g., using perchloric acid) to avoid interference from cellular proteins . Validate results against a standard curve prepared with certified reference materials, and account for background signals using reagent-only controls.

Q. What are best practices for preparing phosphate buffers containing sodium phosphate dibasic?

Methodological Answer: Use ACS-grade sodium phosphate dibasic (e.g., Na₂HPO₄·2H₂O) with ≥99.5% purity. Dissolve 8.9 g in 100 mL water for a 0.5 M stock solution. Adjust pH with monobasic sodium phosphate (NaH₂PO₄) to ±0.2 units of the target pH (e.g., pH 5.5 for HPLC applications). Filter through 0.45 µm nylon membranes to remove particulates . For long-term stability, store at 4°C and avoid repeated freeze-thaw cycles .

Q. How do diphosphates like ADP participate in energy transfer assays?

Methodological Answer: ADP-to-ATP conversion can be monitored using luciferase-based assays, where ATP drives light emission. Optimize reaction conditions by maintaining Mg²⁺ concentrations (2–5 mM) to stabilize nucleotide binding. Include controls with excess hexokinase to deplete glucose (a common ATP-contaminating substrate). Normalize data to protein content or cell count .

Advanced Research Questions

Q. How can metabolic engineering enhance this compound-dependent terpenoid biosynthesis in yeast?

Methodological Answer: Overexpress geranyl this compound synthase (GDPS) and farnesyl this compound synthase (FPPS) to redirect flux toward target terpenoids. Use CRISPR-Cas9 to knock out competing pathways (e.g., squalene synthase). Monitor intermediates (e.g., DMADP, GDP) via LC-MS and validate gene expression via qPCR (primers for CrtE, CrtB). For dynamic regulation, employ inducible promoters (e.g., GAL1) .

Q. What experimental strategies resolve contradictions in this compound salt stoichiometry during analytical standardization?

Methodological Answer: Characterize hydration states via thermogravimetric analysis (TGA) and X-ray crystallography. For quinocide this compound, confirm anhydrous vs. hydrated forms using Karl Fischer titration. Cross-validate purity via HPLC with charged aerosol detection (CAD) and compare against pharmacopeial standards. Discrepancies in molecular weight (e.g., monophosphate vs. This compound salts) require adjustment of molarity calculations .

Q. How do this compound-containing kinase inhibitors like motesanib this compound interact with ATP-binding pockets?

Methodological Answer: Perform HTRF (homogeneous time-resolved fluorescence) assays with ATP concentrations at two-thirds of the Kₘ value. Generate dose-response curves (10-point dilution series) to calculate IC₅₀. Use molecular docking simulations (e.g., AutoDock Vina) to map hydrogen bonding and hydrophobic interactions. Validate with site-directed mutagenesis of key residues (e.g., Lys514 in VEGF receptors) .

Q. What methodological challenges arise when studying this compound stability under varying pH and temperature?

Methodological Answer: Diphosphates like dimethylallyl this compound (DMADP) are prone to hydrolysis at pH > 8.0. Use buffered solutions (e.g., Tris-HCl, pH 7.5) and conduct stability assays at 25°C/37°C over 24–72 hours. Quantify degradation products via ion-pair chromatography with UV detection (254 nm). For heat-labile compounds, store lyophilized aliquots at -80°C .

Properties

IUPAC Name

phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4O7P2/c1-8(2,3)7-9(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKVPWEQAFLFU-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O7P2-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074514
Record name Diphosphate
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Molecular Weight

173.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14000-31-8
Record name Pyrophosphate
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Record name Pyrophosphate
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Record name Diphosphate
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Record name 14000-31-8
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Record name PYROPHOSPHATE
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Retrosynthesis Analysis

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